

Comparative Analysis of Lamivudine Triphosphate's Inhibitory Potency (IC50)

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Compound of Interest

Compound Name: *Lamivudine Triphosphate*

Cat. No.: *B1201447*

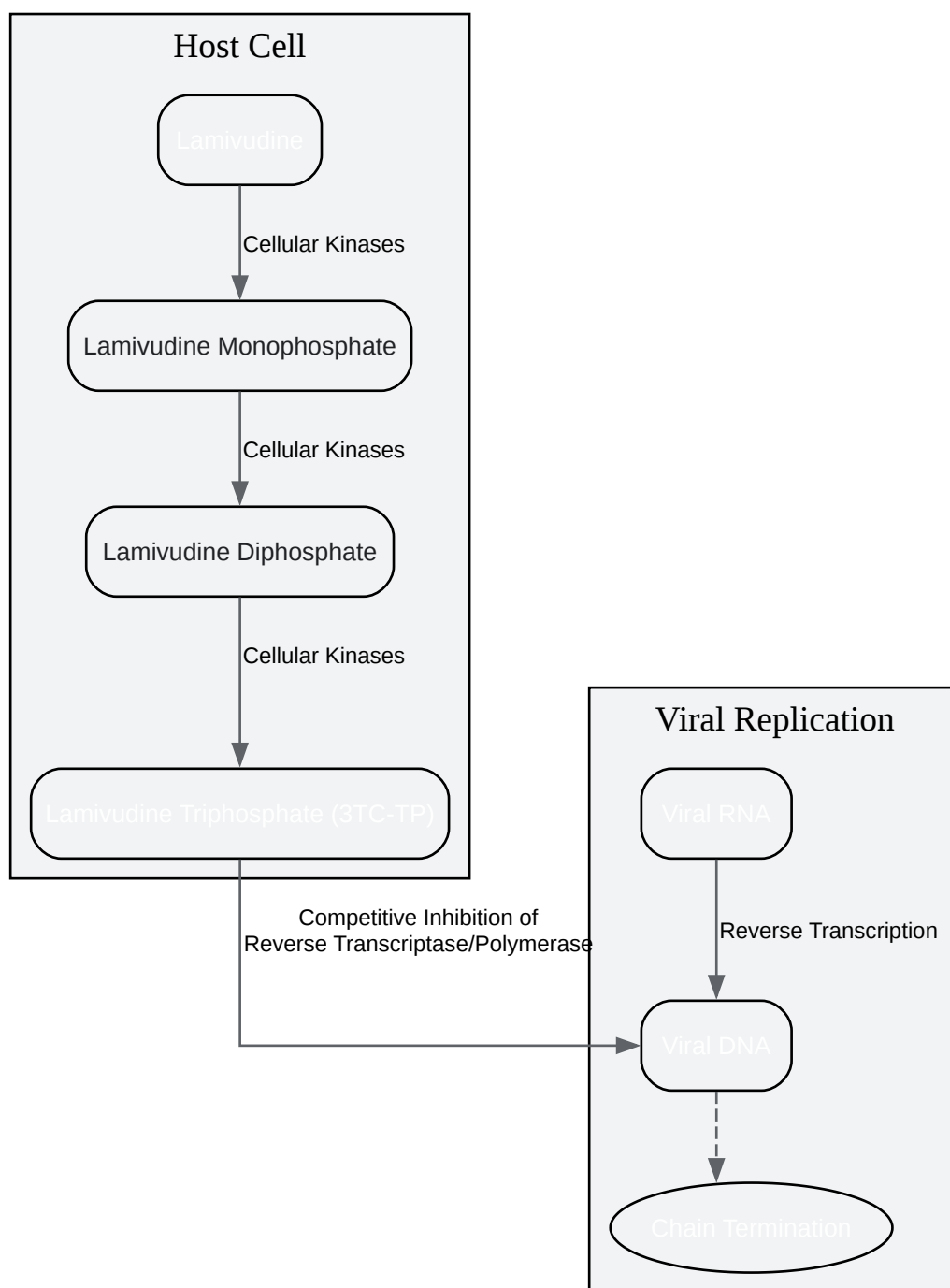
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory concentration (IC50) of **lamivudine triphosphate** (3TC-TP), the active metabolite of the antiretroviral drug lamivudine. The data presented herein is intended to assist researchers and drug development professionals in evaluating the efficacy and selectivity of **lamivudine triphosphate** against its primary targets, the reverse transcriptases (RT) of Human Immunodeficiency Virus Type 1 (HIV-1) and Hepatitis B Virus (HBV), as well as its off-target effects on human DNA polymerases.

Mechanism of Action

Lamivudine is a nucleoside analogue that, once inside the cell, is phosphorylated by cellular kinases to its active triphosphate form, **lamivudine triphosphate** (3TC-TP).^{[1][2]} 3TC-TP acts as a competitive inhibitor of the viral polymerase and is incorporated into the nascent viral DNA chain.^[3] Due to the absence of a 3'-hydroxyl group, the incorporation of 3TC-TP results in chain termination, thereby halting viral DNA synthesis.^[3]



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Caption: Intracellular activation of lamivudine and its mechanism of action.

Inhibitory Potency Against Viral Polymerases

The following table summarizes the IC50 and inhibition constant (Ki) values of **lamivudine triphosphate** against HIV-1 reverse transcriptase and HBV polymerase. For comparison, data for other clinically relevant nucleoside reverse transcriptase inhibitors (NRTIs) are also included.

Compound (Active Triphosphate Form)	Target Enzyme	IC50 / Ki (μM)	Notes
Lamivudine-TP (3TC-TP)	HIV-1 RT (Wild-Type)	0.316 (IC50)[4]	Potent inhibitor.
Lamivudine-TP (3TC-TP)	HIV-1 RT (M184V mutant)	>100 (IC50)	High-level resistance.
Lamivudine-TP (3TC-TP)	HBV Polymerase (Wild-Type)	~0.1 (IC50)[5]	Effective against HBV.
Lamivudine-TP (3TC-TP)	HBV Polymerase (L528M/M552V)	Significantly increased	Resistance mutations. [6]
Emtricitabine-TP (FTC-TP)	HIV-1 RT (Wild-Type)	Similar to 3TC-TP	Structurally similar to lamivudine.
Zidovudine-TP (AZT-TP)	HIV-1 RT (Wild-Type)	0.03 - 0.1	Potent inhibitor.
Tenofovir-DP (TDF-DP)	HIV-1 RT (Wild-Type)	0.1 - 0.5	Potent inhibitor.
Adefovir-DP	HBV Polymerase (Wild-Type)	0.01 - 0.1	Potent against HBV.
Adefovir-DP	HBV Polymerase (Lamivudine-Resistant)	Active	Maintains activity against 3TC-resistant strains.[6]

Selectivity Profile: Inhibition of Human DNA Polymerases

A critical aspect of any antiviral agent is its selectivity for the viral target over host cellular enzymes. The following table presents the inhibition constants (K_i) of **lamivudine triphosphate** against human DNA polymerases, providing insight into its potential for cellular toxicity.

Compound (Active Triphosphate Form)	Host Enzyme	K_i (μM)	Selectivity (K_i Human Pol / K_i HIV-1 RT)
Lamivudine-TP (3TC-TP)	DNA Polymerase α	>10 ^[1]	>31
Lamivudine-TP (3TC-TP)	DNA Polymerase β	>10 ^[1]	>31
Lamivudine-TP (3TC-TP)	DNA Polymerase γ (Mitochondrial)	$10 - 16$ ^[1]	$31 - 50$
Zidovudine-TP (AZT-TP)	DNA Polymerase γ (Mitochondrial)	~ 0.1	~ 1

As an L-enantiomer, lamivudine is not a preferred substrate for human polymerases, which contributes to its favorable safety profile.^[2] The triphosphate metabolite of lamivudine weakly inhibits mammalian DNA polymerase α and β , and to a slightly greater extent, mitochondrial DNA polymerase γ .^[2] The higher K_i values for human DNA polymerases compared to HIV-1 RT indicate a favorable selectivity profile for **lamivudine triphosphate**.

Experimental Protocols

Determination of IC_{50} for Lamivudine Triphosphate against HIV-1 Reverse Transcriptase (Enzymatic Assay)

This protocol outlines a typical enzymatic assay to determine the half-maximal inhibitory concentration (IC_{50}) of **lamivudine triphosphate** against purified HIV-1 reverse transcriptase.

1. Materials:

- Purified recombinant HIV-1 Reverse Transcriptase (RT)

- **Lamivudine triphosphate** (3TC-TP) of known concentration
- Poly(rA) template
- Oligo(dT) primer
- [³H]-dTTP (radiolabeled deoxythymidine triphosphate)
- Unlabeled dTTP
- Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT)
- 96-well microplates
- Glass fiber filters
- Scintillation fluid and counter

2. Experimental Workflow:



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Caption: Workflow for determining the IC₅₀ of **lamivudine triphosphate**.

3. Procedure:

- **Prepare Serial Dilutions:** Prepare a series of concentrations of **lamivudine triphosphate** in the reaction buffer.
- **Reaction Mixture Preparation:** In each well of a 96-well plate, prepare a reaction mixture containing the poly(rA) template, oligo(dT) primer, [³H]-dTTP, and unlabeled dTTP in the reaction buffer.
- **Add Inhibitor:** Add the serially diluted **lamivudine triphosphate** to the respective wells. Include control wells with no inhibitor.
- **Initiate Reaction:** Add a standardized amount of purified HIV-1 RT to each well to start the reaction.
- **Incubation:** Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for DNA synthesis.
- **Stop Reaction:** Terminate the reaction by adding a stop solution (e.g., cold trichloroacetic acid).
- **Filtration:** Transfer the reaction mixtures to glass fiber filters to capture the newly synthesized, radiolabeled DNA.
- **Washing:** Wash the filters to remove unincorporated [³H]-dTTP.

- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of inhibition of RT activity against the logarithm of the **lamivudine triphosphate** concentration. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Conclusion

This guide provides a comparative assessment of the inhibitory potency of **lamivudine triphosphate**. The data clearly demonstrates its high efficacy against both HIV-1 reverse transcriptase and HBV polymerase, particularly the wild-type enzymes. Furthermore, the selectivity of **lamivudine triphosphate** for viral polymerases over human DNA polymerases underscores its favorable safety profile, a key consideration in the development and clinical use of antiviral therapies. The provided experimental protocol offers a foundational method for researchers to independently assess the inhibitory characteristics of **lamivudine triphosphate** and other nucleoside analogues.

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